N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-17-9-4-14(5-10-17)23(28)26-20-18-12-15(24)6-11-19(18)30-22(20)21(27)13-2-7-16(25)8-3-13/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLVLKVFGPKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzoyl group.
Coupling Reaction: The coupling of the brominated and chlorinated intermediates with 4-methoxybenzamide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Refluxing: Refluxing the starting materials in the presence of suitable solvents and catalysts.
Purification: Purification of the product through crystallization or chromatography techniques.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran Core Derivatives
N-[5-Bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide (CAS: 923679-25-8)
- Structural Differences : The 4-methoxy group in the target compound is replaced with a 4-fluorobenzamide.
- Molecular Formula: C₂₂H₁₂BrClFNO₃ (vs. C₂₃H₁₅BrClNO₄ for the target compound) .
GSK8175 Analog (Benzoxaborole-Benzofuran Hybrid)
- Structural Differences : Incorporates a benzoxaborole ring and methylsulfonamido groups instead of benzamide/chlorobenzoyl groups.
- Functional Implications : The sulfonamido groups enhance hydrogen-bonding capacity, while the benzoxaborole moiety may confer metabolic stability .
4-Chlorobenzoyl-Containing Compounds
N-(3-Bromo-1-methoxypropyl)-4-methoxybenzamide
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(3-iodo-1-methoxypropyl)acetamide
- Core Heterocycle : Indole instead of benzofuran.
- Functional Groups : The indole nitrogen introduces basicity, while the acetamide linkage may reduce steric hindrance compared to benzamide .
Halogenated Benzamide Derivatives
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
Data Tables
Table 1. Key Physicochemical Properties of Selected Compounds
Table 2. Functional Group Impact on Properties
| Substituent | Electronic Effect | Solubility Trend | Potential Biological Interaction |
|---|---|---|---|
| 4-Methoxy (OMe) | Electron-donating | Increased lipophilicity | Enhanced π-π stacking |
| 4-Fluoro (F) | Electron-withdrawing | Moderate polarity | Improved metabolic stability |
| 4-Chlorobenzoyl | Electron-withdrawing | Low polarity | Stabilizes aromatic interactions |
Biological Activity
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H12BrCl2NO2 and a molecular weight of 479.14 g/mol. Its structure features a benzofuran ring substituted with bromine and chlorine atoms, along with a benzamide group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Chlorination : Introduction of chlorine atoms to the benzoyl and benzamide groups.
- Coupling Reactions : Formation of the final compound through coupling reactions involving brominated and chlorinated intermediates.
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound was tested against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells, using the MTT assay protocol.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Morphological Changes Observed |
|---|---|---|---|
| This compound | A-549 | 45 | Yes |
| This compound | HeLa | 50 | Yes |
| Doxorubicin (Standard Drug) | A-549 | 20 | Yes |
| Doxorubicin (Standard Drug) | HeLa | 25 | Yes |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound showed promising results compared to the standard drug doxorubicin, indicating its potential as an effective anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with cancer growth.
Molecular docking studies have been performed to identify potential targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer biology .
Case Studies
A study published in Medicinal Chemistry explored various analogues of benzofuran derivatives, including this compound. It was found that modifications in substitution patterns significantly influenced biological activity. Compounds with methoxy and chloro substitutions exhibited moderate activity, while those with trifluoromethyl substitutions showed outstanding efficacy against the tested cancer cell lines .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide?
- Methodological Answer : Synthesis involves multi-step reactions, including bromination, benzoylation, and amidation. Key steps:
- Bromination : Introduce bromine at the 5-position of benzofuran using N-bromosuccinimide (NBS) under controlled pH (4–6) and temperature (40–60°C) .
- Benzoylation : React with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with a catalytic amount of DMAP (4-dimethylaminopyridine) at 0–5°C to prevent side reactions .
- Amidation : Couple with 4-methoxybenzamide using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in DMF, requiring inert atmosphere (N₂) and stirring for 12–24 hours .
Optimization : Monitor intermediates via TLC and adjust reaction times based on HPLC purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and reference coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and benzofuran C-O-C at ~1250 cm⁻¹ .
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time ~8.2 min at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 510.9843 (calculated) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with ethyl acetate/hexane (1:3) at 4°C .
- Data Collection : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å) .
- Validation : Check R-factor (<0.05) and electron density maps (ORTEP-3 GUI for visualization) .
Advanced Research Questions
Q. How do reaction conditions influence yield and byproduct formation during benzofuran ring functionalization?
- Methodological Answer :
- Temperature : Higher temperatures (>60°C) during benzoylation increase di-substitution byproducts (e.g., 2,5-dibenzoyl derivatives) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve amidation efficiency but may hydrolyze bromine substituents; use DCM for acid-sensitive steps .
- Catalyst Loading : Excess DMAP (>10 mol%) accelerates benzoylation but reduces regioselectivity .
Data Contradiction : Conflicting reports on optimal bromination pH ( suggests pH 5, while uses pH 4); resolve via controlled DoE (Design of Experiments) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) and AMBER force fields. Key parameters:
- Binding Affinity : ∆G ≤ -8.0 kcal/mol suggests strong interaction .
- Pharmacophore Analysis : Map hydrogen bonds (amide NH → kinase Asp831) and hydrophobic contacts (4-chlorobenzoyl → Leu694) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD < 2 Å) .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer :
- Derivatization :
- Methoxy Group Replacement : Substitute 4-methoxy with PEG-linked chains (e.g., -O(CH₂CH₂O)₃CH₃) to improve aqueous solubility .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) at the benzamide nitrogen .
- Analytical Validation :
- LogP Measurement : Use shake-flask method; target LogP reduction from 3.5 to <2.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
